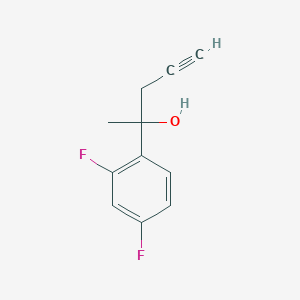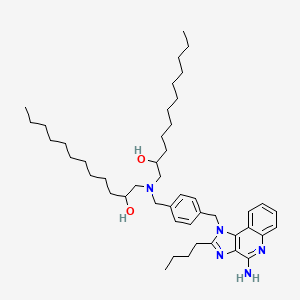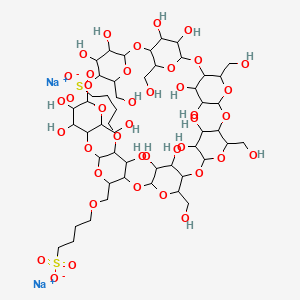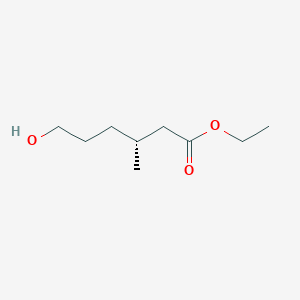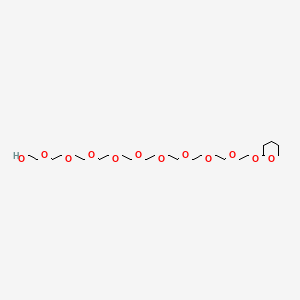
Thp-peg10-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thp-peg10-OH is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). These linkers are crucial for forming PROTAC molecules, which enable selective protein degradation by leveraging the ubiquitin-proteasome system within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thp-peg10-OH is synthesized through a series of polyethylene glycol (PEG) chain extensions and functional group modifications. The process typically involves the reaction of tetrahydropyranyl-protected polyethylene glycol with ethylene oxide under controlled conditions to achieve the desired chain length and functionality .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process includes rigorous purification steps such as column chromatography and crystallization to achieve high purity levels required for research applications .
Chemical Reactions Analysis
Types of Reactions
Thp-peg10-OH primarily undergoes substitution reactions where the hydroxyl group can be replaced by other functional groups to form various derivatives. It can also participate in oxidation reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products
The major products formed from these reactions include various functionalized polyethylene glycol derivatives, which can be further used in the synthesis of complex molecules like PROTACs .
Scientific Research Applications
Thp-peg10-OH is widely used in scientific research, particularly in the development of targeted therapy drugs. It serves as a linker in PROTACs, which are designed to selectively degrade target proteins involved in various diseases, including cancer . Additionally, it is used in the study of protein-protein interactions and the development of novel therapeutic strategies .
Mechanism of Action
Thp-peg10-OH functions as a linker in PROTACs, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins. The linker connects two ligands: one for an E3 ubiquitin ligase and the other for the target protein. This brings the target protein in proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
Comparison with Similar Compounds
Similar Compounds
Polyethylene glycol-based linkers: These include other PEG-based linkers used in PROTAC synthesis, such as PEG4-OH and PEG8-OH.
Alkyl-chain linkers: These linkers have similar applications but differ in their chemical structure and properties.
Uniqueness
Thp-peg10-OH is unique due to its specific structure, which provides optimal flexibility and stability for PROTAC synthesis. Its tetrahydropyranyl protection enhances its reactivity and compatibility with various chemical reactions, making it a preferred choice for researchers .
Properties
CAS No. |
42607-90-9 |
|---|---|
Molecular Formula |
C25H50O12 |
Molecular Weight |
542.7 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C25H50O12/c26-4-6-27-7-8-28-9-10-29-11-12-30-13-14-31-15-16-32-17-18-33-19-20-34-21-22-35-23-24-37-25-3-1-2-5-36-25/h25-26H,1-24H2 |
InChI Key |
KBKRADAZDQNCLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



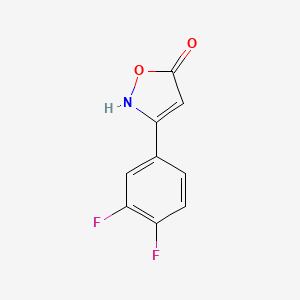
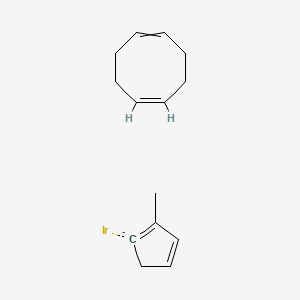

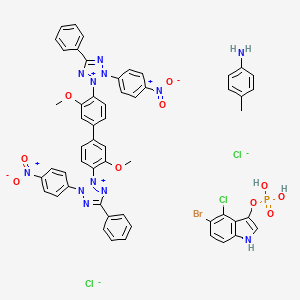


![[2-[[(1~{S})-1-(3-chlorophenyl)-2-fluoranyl-ethyl]amino]-7-methoxy-1,3-benzoxazol-5-yl]-[(2~{S},5~{S})-5-(2-hydroxyethyl)-2-methyl-morpholin-4-yl]methanone](/img/structure/B11928129.png)
